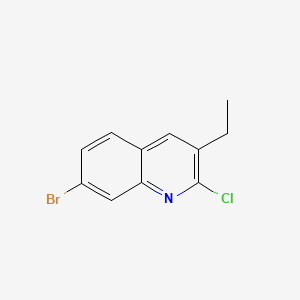

7-Bromo-2-chloro-3-ethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-chloro-3-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQLRYSTCVHESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653639 | |

| Record name | 7-Bromo-2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-52-6 | |

| Record name | 7-Bromo-2-chloro-3-ethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132118-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-2-chloro-3-ethylquinoline

Introduction

Substituted quinolines are a cornerstone of modern medicinal chemistry and materials science, with their rigid bicyclic structure providing a versatile scaffold for the development of a wide array of functional molecules.[1] Among these, halogenated quinolines are of particular interest due to the strategic placement of reactive handles that allow for diverse chemical modifications. This guide provides a comprehensive technical overview of 7-Bromo-2-chloro-3-ethylquinoline, a member of this important class of compounds. While specific experimental data for this exact molecule is limited, this document will leverage data from closely related analogs and established principles of quinoline chemistry to provide a detailed understanding of its properties and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₉BrClN.[2] The presence of both a bromine and a chlorine atom on the quinoline ring, in addition to an ethyl group, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its close structural analog, 7-Bromo-2-chloro-3-methylquinoline, for comparison. It is important to note that some physical properties for the ethyl derivative are predicted or inferred due to a lack of extensive experimental data in publicly available literature.

| Property | This compound | 7-Bromo-2-chloro-3-methylquinoline | Source(s) |

| CAS Number | 132118-52-6 | 132118-47-9 | [1][2] |

| Molecular Formula | C₁₁H₉BrClN | C₁₀H₇BrClN | [1][2] |

| Molecular Weight | 270.55 g/mol | 256.52 g/mol | [1][2] |

| Monoisotopic Mass | 268.9607 Da | 254.94504 Da | [3] |

| Physical Form | Predicted to be a solid at room temperature | Solid | [1] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | 162.8 °C (Predicted) | Data not available | [4] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Predicted to be soluble in common organic solvents. | |

| XlogP (Predicted) | 4.6 | 4.2 | [3] |

Structural Representation

The structural formula of this compound is depicted below, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the ethyl group.

-

Aromatic Region (δ 7.0-8.5 ppm): Three protons on the benzene ring portion of the quinoline will appear in this region. The proton at C5 will likely be a doublet, the one at C6 a doublet of doublets, and the one at C8 a doublet. The proton at C4 will appear as a singlet further downfield.

-

Ethyl Group:

-

Methylene (-CH₂-): A quartet around δ 2.8-3.2 ppm, coupled to the methyl protons.

-

Methyl (-CH₃): A triplet around δ 1.2-1.5 ppm, coupled to the methylene protons.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

-

Aromatic Carbons (δ 120-155 ppm): The nine carbons of the quinoline ring will resonate in this region. The carbons attached to the halogens (C2 and C7) will be influenced by their electronegativity.

-

Ethyl Group Carbons:

-

Methylene (-CH₂-): Expected around δ 25-30 ppm.

-

Methyl (-CH₃): Expected around δ 12-16 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C-H stretching (aliphatic): 3000-2850 cm⁻¹

-

C-Cl stretching: 800-600 cm⁻¹

-

C-Br stretching: 600-500 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak [M]⁺ would appear as a cluster around m/z 269, 271, and 273. The base peak would likely result from the loss of a chlorine atom or an ethyl group.

Synthesis and Purification

Proposed Synthetic Pathway

A likely approach would involve the synthesis of a 2-chloro-3-formylquinoline intermediate, which can then be converted to the 3-ethyl derivative.

Caption: A plausible multi-step synthesis of this compound.

Generalized Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-chloro-3-formylquinoline (Analogous to known procedures) [5][6]

-

To a stirred solution of the appropriate substituted acetanilide in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture at 80-100 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization or column chromatography.

Step 2 & 3: Conversion to the 3-ethyl derivative

The conversion of the 3-formyl group to a 3-ethyl group can be achieved through various standard organic transformations, such as a Wittig reaction to form the vinyl intermediate followed by catalytic hydrogenation.

-

Wittig Reaction: The 7-Bromo-2-chloro-3-formylquinoline is reacted with a methyltriphenylphosphonium halide in the presence of a strong base to yield 7-Bromo-2-chloro-3-vinylquinoline.

-

Reduction: The vinyl derivative is then subjected to catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) to reduce the double bond, affording the final product, this compound.

-

Purification: The final product should be purified by column chromatography on silica gel to obtain a high-purity compound.

Reactivity and Synthetic Potential

The two halogen substituents on the quinoline ring of this compound are at positions with different reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

-

The 2-chloro substituent is highly activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.

-

The 7-bromo substituent is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8] This enables the formation of carbon-carbon and carbon-heteroatom bonds at the 7-position.

This differential reactivity allows for selective and sequential functionalization of the quinoline scaffold.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented, the quinoline core is a well-established pharmacophore with a broad range of biological activities.[9][10][11]

-

Antimalarial Agents: Chloroquine and its derivatives are famous for their antimalarial properties. The 7-chloroquinoline motif is a key structural feature in many of these drugs.[12]

-

Anticancer Agents: Numerous quinoline derivatives have been investigated as potential anticancer agents, exhibiting activities such as inhibition of tyrosine kinases and topoisomerases.[10]

-

Antimicrobial Agents: The quinoline scaffold is also found in various antibacterial and antifungal compounds.[9]

-

Materials Science: Substituted quinolines are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials due to their photophysical properties.

The dual halogenation of this compound makes it a promising building block for creating libraries of novel compounds to be screened for various biological activities.

Safety and Handling

Based on the hazard classifications for the closely related 7-Bromo-2-chloro-3-methylquinoline, this compound should be handled with caution in a well-ventilated laboratory fume hood.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic chemistry, drug discovery, and materials science. Its dual halogenation at positions 2 and 7 allows for selective and diverse functionalization, enabling the creation of complex molecular architectures. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on the well-established chemistry of its structural analogs. As research in this area continues, it is anticipated that the utility of this and similar substituted quinolines will be further elucidated, leading to the development of novel therapeutic agents and advanced materials.

References

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (URL not available)

- Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. ([Link])

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. ([Link])

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. ([Link])

- Structural modifications of quinoline-based antimalarial agents: Recent developments. PubMed Central. ([Link])

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (URL not available)

- 132118-52-6 this compound. ([Link])

- Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF.

- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.

- 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813. PubChem. ([Link])

- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. ([Link])

- 7-bromo-2-chloro-3-methylquinoline (C10H7BrClN). PubChemLite. ([Link])

- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry.

- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. ([Link])

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])

Sources

- 1. 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 7-bromo-2-chloro-3-methylquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]

- 4. chemsigma.com [chemsigma.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 9. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 7-Bromo-2-chloro-3-ethylquinoline

Abstract: This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 7-Bromo-2-chloro-3-ethylquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind methodological choices. The proposed synthesis is a strategic two-step process, commencing with the construction of a 7-bromo-3-ethylquinolin-2(1H)-one intermediate, followed by a targeted chlorination to yield the final product. This guide includes detailed mechanistic insights, step-by-step experimental protocols, quantitative data summaries, and visual diagrams to ensure clarity and reproducibility for scientists and development professionals.

Part 1: The Strategic Imperative for this compound

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. This scaffold is present in a wide array of natural alkaloids and synthetic compounds, exhibiting a remarkable spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. The strategic introduction of substituents like halogens and alkyl groups can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.

Synthetic Target: this compound

This compound is a highly functionalized quinoline derivative that serves as a valuable building block for the synthesis of more complex molecules. The presence of three distinct functional handles—a bromine atom, a chlorine atom, and an ethyl group—at specific positions offers multiple avenues for further chemical modification. The 2-chloro group is particularly useful as it can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.

A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The 2-chloro group can be installed by chlorinating a corresponding 2-hydroxyquinoline (quinolin-2-one) precursor. This precursor, 7-bromo-3-ethylquinolin-2(1H)-one, can in turn be constructed from a suitable substituted aniline, namely 3-bromoaniline. This pathway is advantageous as it builds the core structure with the desired C3 and C7 substituents already in place.

Caption: Workflow for the synthesis of the quinolin-2-one intermediate.

Step 2: Chlorination of 7-Bromo-3-ethylquinolin-2(1H)-one

Causality and Expertise: The conversion of a 2-quinolone (a cyclic amide) to a 2-chloroquinoline is a standard and highly effective transformation. The hydroxyl group of the 2-quinolone tautomer is a poor leaving group. Therefore, a potent chlorinating agent is required to activate it. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose due to its high reactivity and the volatile nature of its byproducts, which simplifies purification. [2]Other reagents like solid phosgene can also be used. [3] The mechanism involves the initial attack of the lone pair of the amide oxygen on the phosphorus atom of POCl₃, leading to the formation of a highly reactive chlorophosphate intermediate. This intermediate renders the C2 position of the quinoline ring highly electrophilic. A subsequent attack by a chloride ion at the C2 position, followed by the elimination of a phosphate species, yields the desired 2-chloroquinoline product.

Caption: Workflow for the chlorination of the quinolin-2-one.

Part 3: Validated Experimental Protocols and Data

The following protocols are derived from established methodologies for analogous chemical transformations and provide a self-validating framework for the synthesis.

Protocol 1: Synthesis of 7-Bromo-3-ethylquinolin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromoaniline (1.0 eq) and ethyl 3-oxopentanoate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Condensation: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Solvent Removal: Once the condensation is complete, allow the mixture to cool slightly and remove the toluene under reduced pressure.

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C using a suitable heating mantle and a high-temperature thermometer. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hexane to precipitate the product. The solid product is collected by vacuum filtration, washed thoroughly with hexane to remove the diphenyl ether, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 7-bromo-3-ethylquinolin-2(1H)-one as a solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 7-bromo-3-ethylquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will hydrolyze the excess POCl₃. The mixture will become acidic.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Extraction & Purification: Collect the solid by vacuum filtration. Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

| Parameter | Step 1: Quinolin-2-one Synthesis | Step 2: Chlorination | Rationale & Notes |

| Molar Ratio (Reagent:Substrate) | 1.1 : 1 (β-Ketoester:Aniline) | 5-10 : 1 (POCl₃:Quinolinone) | A slight excess of the ketoester ensures complete consumption of the aniline. A large excess of POCl₃ drives the chlorination to completion and acts as the solvent. |

| Temperature | 110-120°C (Condensation) / ~250°C (Cyclization) | 105-110°C (Reflux) | High temperatures are required for the thermal cyclization. Refluxing POCl₃ provides the necessary energy for the chlorination reaction. |

| Reaction Time | 4-6 hours (Condensation) / 1-2 hours (Cyclization) | 2-4 hours | Reaction completion should always be confirmed by TLC analysis. |

| Typical Yield | 60-80% | 75-90% | Yields are dependent on reaction scale and purification efficiency. |

References

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

- Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications.

- Skraup reaction. Wikipedia.

- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. Benchchem.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.

- Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline. Google Patents.

- 7-BROMO-2-CHLORO-QUINOLINE synthesis. Chemicalbook.

- Process for the preparation of chlorinated quinolines. Google Patents.

- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.

Sources

physical characteristics of 7-Bromo-2-chloro-3-ethylquinoline

An In-depth Technical Guide to the Physical Characteristics of 7-Bromo-2-chloro-3-ethylquinoline

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its presence in the historical antimalarial drug quinine, as well as modern therapeutics, underscores its importance in medicinal chemistry. Halogenation of the quinoline core, particularly with bromine and chlorine, can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide focuses on This compound , a specific derivative with potential applications in drug discovery and materials science. A thorough understanding of its physical characteristics is the foundational bedrock upon which all subsequent research—be it synthetic modification, biological screening, or formulation development—is built. This document provides a comprehensive overview of its core properties and outlines robust, field-proven protocols for its detailed characterization.

Section 1: Core Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and weight. These values are critical for all quantitative experiments, from reaction stoichiometry to analytical sample preparation.

| Property | Value | Source |

| CAS Number | 132118-52-6 | [1] |

| Molecular Formula | C₁₁H₉BrClN | [1][2][3] |

| Molecular Weight | 270.55 g/mol | [1] |

| Monoisotopic Mass | 268.9607 Da | [2] |

| Predicted XlogP | 4.6 | [2] |

| Physical Form | Likely a solid at room temperature | Inferred from analogs[4][5] |

| Storage Conditions | 2-8 °C, desiccated | [3] |

Note: The physical form is inferred, as specific data is not publicly available. The solid state of the related compounds 7-Bromo-2-chloroquinoline and 7-bromo-2-chloro-4-methylquinoline suggests this derivative is also likely a solid.[4][5] Empirical verification is required.

Section 2: A Workflow for Comprehensive Characterization

The definitive characterization of a novel or sparsely documented compound requires a multi-technique approach. Each method provides a unique piece of the puzzle, and together they create a self-validating system that ensures scientific integrity. The following workflow is recommended for a full physical and structural elucidation.

Caption: A logical workflow for the comprehensive physical and structural characterization of a research compound.

Section 3: Structural Elucidation Protocols

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial, non-negotiable checkpoint to verify that the correct molecule has been synthesized. It provides the molecular weight with high precision, allowing for the confirmation of the elemental composition. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), is preferred as it can distinguish between isobaric compounds. The presence of bromine and chlorine provides a distinct isotopic pattern that is a powerful diagnostic tool.

Step-by-Step Protocol for ESI-TOF MS Analysis:

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent is critical; it must fully dissolve the sample and be compatible with the electrospray ionization (ESI) source.

-

Instrumentation Setup:

-

Instrument: Agilent 6230 ESI-TOF mass spectrometer or equivalent.[6]

-

Ionization Mode: ESI Positive. The quinoline nitrogen is basic and readily accepts a proton to form the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the parent ion and potential fragments.

-

Capillary Voltage: ~3500 V.

-

Nebulizer Pressure: ~30-40 psi.

-

Drying Gas Flow: 5-10 L/min at ~325 °C.

-

-

Data Acquisition: Infuse the sample solution directly or via an LC system at a flow rate of 0.2-0.4 mL/min.[6] Acquire data for 1-2 minutes.

-

Data Analysis:

-

Identify the molecular ion peak. For this compound, the expected [M+H]⁺ adduct would have an m/z of approximately 269.96798.[2]

-

Crucial Validation: Analyze the isotopic pattern. The presence of one bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will generate a characteristic cluster of peaks (M, M+2, M+4) with predictable relative intensities. This pattern is a definitive signature of the compound's elemental composition.

-

Caption: Workflow for Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: While MS confirms the formula, NMR spectroscopy reveals the atomic connectivity, providing the structural blueprint. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For this molecule, NMR is essential to confirm the substitution pattern on the quinoline ring and the presence of the ethyl group.

Step-by-Step Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good starting choice for heterocyclic compounds of unknown solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation:

-

Spectrometer: Bruker 400 MHz or 500 MHz spectrometer or equivalent.[7]

-

Probe: Standard broadband probe, tuned to the ¹H and ¹³C frequencies.

-

Temperature: 25 °C (298 K).

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Expected Signals:

-

Aromatic Region (~7.0-9.0 ppm): Expect distinct signals for the protons on the quinoline core. The coupling patterns (doublets, singlets, etc.) will be key to confirming the 7-bromo substitution.

-

Ethyl Group: Expect a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), likely in the 2.5-3.5 ppm and 1.0-1.5 ppm regions, respectively. The integration of these signals should be in a 2:3 ratio.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

Expected Signals: Count the number of signals. For the C₁₁H₉BrClN structure, 11 distinct carbon signals are expected, unless there is accidental peak overlap. The carbons attached to the electronegative Cl and N atoms will be shifted downfield.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals and assign peaks based on chemical shifts and coupling constants. Compare the observed spectra with predicted spectra if available.

Section 4: Thermal and Solubility Properties

Thermal Analysis (DSC/TGA): Stability and Phase Transitions

Expertise & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and purity of the compound. The melting point is a key physical constant, and a sharp melting peak on a DSC thermogram is an indicator of high purity. TGA reveals the temperature at which the compound begins to decompose.

Step-by-Step Protocol for DSC/TGA:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum TGA/DSC pan.

-

Instrumentation:

-

Instrument: TA Instruments Q-series or Mettler Toledo TGA/DSC system.

-

Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.

-

-

Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

-

-

Data Analysis:

-

DSC: The melting point is determined from the onset or peak of the endothermic event.

-

TGA: Analyze the weight loss curve to identify the onset of decomposition.

-

Solubility Assessment: A Critical Parameter for Application

Expertise & Rationale: Solubility is one of the most critical physical properties for any compound intended for biological screening or formulation. Poor solubility can be a major obstacle in drug development. It is essential to determine solubility in both aqueous buffers (relevant for biological assays) and organic solvents (relevant for synthesis and purification).

Step-by-Step Protocol for Kinetic Solubility:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be ≤1%).

-

Incubation and Measurement: Shake the plate for 1-2 hours at room temperature. Measure the amount of compound that has precipitated versus what remains in solution using a method like nephelometry (light scattering) or UV-Vis spectroscopy after filtering/centrifuging the precipitate.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs provide essential guidance on handling.

-

Hazard Profile (Inferred): Based on analogs like 7-Bromo-2-chloroquinoline and 7-Bromo-2-chloro-3-methylquinoline, this compound should be treated as potentially hazardous.[8][9] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[8][9] It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a halogenated heterocyclic compound with a well-defined molecular structure. This guide provides the foundational physicochemical data available and, more importantly, outlines the authoritative, step-by-step protocols necessary for its complete and rigorous characterization. By employing a multi-technique workflow encompassing mass spectrometry, NMR, thermal analysis, and solubility assays, researchers can build a comprehensive and reliable data package. This meticulous approach is indispensable for ensuring the quality and reproducibility of subsequent scientific investigations in drug development and beyond.

References

- Santa Cruz Biotechnology, Inc. This compound (CAS 132118-52-6). URL: https://www.scbt.com/p/7-bromo-2-chloro-3-ethylquinoline-132118-52-6

- PubChem. 7-Bromo-2-chloro-3-methylquinoline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17039813

- Smolecule. Buy 7-Bromo-2-chloro-3-methylquinoline | 132118-47-9. URL: https://www.smolecule.com/cas-132118-47-9.html

- ECHEMI. 7-BROMO-2-CHLORO-QUINOLINE SDS, 99455-15-9 Safety Data Sheets. URL: https://www.echemi.com/sds/7-bromo-2-chloro-quinoline-cas99455-15-9.html

- Sigma-Aldrich. 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000071

- Sunway Pharm Ltd. 7-Bromo-2-chloro-3-methylquinoline - CAS:132118-47-9. URL: https://www.sunwaypharm.com/7-bromo-2-chloro-3-methylquinoline-cas-132118-47-9.html

- Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. URL: https://synthesis.alfa-chemistry.com/7-bromo-2-chloro-4-methylquinoline-2.html

- PubChem. 7-Bromo-2-chloroquinoxaline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4913253

- ChemicalBook. 7-BROMO-2-CHLORO-3-METHYLQUINOLINE | 132118-47-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82463378.htm

- ChemicalBook. 7-BROMO-2-CHLORO-QUINOLINE synthesis. URL: https://www.chemicalbook.com/synthesis/99455-15-9.html

- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. URL: https://www.benchchem.com/pdf/An-In-depth-Technical-Guide-to-the-Synthesis-of-7-Bromo-4-chloro-8-methylquinoline.pdf

- MedchemExpress.com. Safety Data Sheet - 6-Bromoquinoline. URL: https://www.medchemexpress.com/sds/HY-W007403.pdf

- PubChemLite. This compound (C11H9BrClN). URL: https://pubchemlite.com/compound/7-bromo-2-chloro-3-ethylquinoline_C11H9BrClN_SNQLRYSTCVHESD-UHFFFAOYSA-N

- MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. URL: https://www.mdpi.com/1422-8599/2022/1/m1351

- PubChemLite. 7-bromo-2-chloro-3-methylquinoline (C10H7BrClN). URL: https://pubchemlite.com/compound/7-bromo-2-chloro-3-methylquinoline_C10H7BrClN_SQFVOHFUJOPVEH-UHFFFAOYSA-N

- ChemShuttle. This compound; CAS No. URL: https://www.chemshuttle.com/product-7-bromo-2-chloro-3-ethylquinoline-132118-52-6.html

- Amerigo Scientific. 7-Bromo-2-Chloro-3-chloromethylquinoline. URL: https://www.amerigoscientific.com/7-bromo-2-chloro-3-chloromethylquinoline-948291-25-6-2917025.html

- Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. URL: https://baxendalegroup.com/wp-content/uploads/2021/09/Synthesis-of-7-Chloroquinoline-Derivatives-Using-Mixed-Lithium-Magnesium-Reagents.pdf

- Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. URL: https://www.ias.ac.in/article/fulltext/jcsc/124/05/1071-1076

- PubMed Central. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)... URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441851/

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

7-Bromo-2-chloro-3-ethylquinoline CAS number 132118-52-6

An In-depth Technical Guide to 7-Bromo-2-chloro-3-ethylquinoline (CAS: 132118-52-6): A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated quinoline derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. We delve into its physicochemical properties, propose a logical synthetic pathway based on established chemical principles, and explore its reactivity, highlighting its utility as a scaffold for creating diverse molecular libraries. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic application of this compound. We will cover its anticipated spectroscopic signature, crucial safety and handling protocols, and its role as a precursor for developing novel therapeutic agents.

Introduction: The Enduring Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences. Its rigid, aromatic structure serves as an excellent pharmacophore, capable of engaging with a wide range of biological targets. This has led to the development of numerous successful drugs for treating malaria (Chloroquine), bacterial infections (Nadifloxacin), and cancer.[1][2] The strategic functionalization of the quinoline core is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2] The introduction of halogens, such as chlorine and bromine, provides reactive handles for synthetic elaboration, making multi-substituted quinolines like this compound particularly valuable starting materials.[3][4]

Physicochemical and Structural Properties

This compound is a solid heterocyclic compound whose structure is defined by a quinoline core substituted with two different halogens and an alkyl group. These substituents create a unique electronic and steric profile, predisposing the molecule to specific chemical transformations.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 132118-52-6 | [5][6] |

| Molecular Formula | C₁₁H₉BrClN | [5][6] |

| Molecular Weight | 270.55 g/mol | [5][6] |

| SMILES | CCc1cc2ccc(Br)cc2nc1Cl | [6] |

| InChIKey | SNQLRYSTCVHESD-UHFFFAOYSA-N | [7] |

| Physical Form | Solid (Predicted) | N/A |

| Storage | 2-8 °C, under inert atmosphere |

Structural Analysis

The key to unlocking the potential of this molecule lies in understanding its structural features:

-

C2-Chloro Substituent: The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a prime site for introducing amines, alcohols, and thiols.

-

C7-Bromo Substituent: The bromine atom on the benzene ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkynyl, and amino moieties.

-

C3-Ethyl Group: The ethyl group provides steric bulk and lipophilicity, which can influence the molecule's binding affinity to biological targets and its solubility profile.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a conceptual guide based on analogous transformations. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 2-Chloro-7-bromo-3-formylquinoline from 4-Bromoacetanilide

-

Rationale: This step utilizes the Vilsmeier-Haack-Arnold reaction, a reliable method for formylating and cyclizing activated aromatic systems like acetanilides into 2-chloroquinoline-3-carbaldehydes in a one-pot procedure. [1]* Procedure:

-

In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂), slowly add phosphorus oxychloride (POCl₃, ~4 eq.) to ice-cold N,N-dimethylformamide (DMF, ~3 eq.) to form the Vilsmeier reagent.

-

Once the exothermic reaction subsides, add 4-bromoacetanilide (1 eq.) portion-wise to the stirred solution.

-

Heat the reaction mixture to 80-90 °C for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and purify by recrystallization (e.g., from ethanol) or column chromatography to yield the intermediate aldehyde.

-

Step 2: Reduction to this compound (via Wolff-Kishner or similar reduction)

-

Rationale: The aldehyde must be fully reduced to an ethyl group. A direct Wolff-Kishner reduction of the aldehyde is not feasible. A more plausible route involves reducing the aldehyde to a methyl group first, followed by functionalization, or using a Wittig-type reaction followed by hydrogenation. For simplicity, we present a conceptual reduction pathway. A more practical laboratory approach might involve a Wittig reaction to form an alkene, followed by catalytic hydrogenation.

-

Conceptual Procedure (Multi-step reduction/alkylation):

-

(Reduction to Alcohol): Reduce the aldehyde from Step 1 to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

-

(Conversion to Halide): Convert the resulting alcohol to a chloromethyl or bromomethyl intermediate using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

-

(Grignard Reaction): React the halide with methylmagnesium bromide (CH₃MgBr) in an appropriate ether solvent to form the final ethyl group.

-

Purify the final product, this compound, using column chromatography on silica gel.

-

Anticipated Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. Such analysis is a critical step in verifying the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Ethyl Group: An upfield triplet (~1.3-1.5 ppm, 3H) for the -CH₃ and a quartet (~2.8-3.0 ppm, 2H) for the -CH₂ are expected.

-

Aromatic Region: Three distinct signals in the downfield region (~7.5-8.5 ppm) corresponding to the protons at the C4, C5, C6, and C8 positions. The specific splitting patterns (doublets, doublet of doublets) will depend on the coupling constants between adjacent protons.

-

-

¹³C NMR:

-

Aliphatic Carbons: Two signals in the upfield region (~15 ppm and ~25 ppm) for the ethyl group carbons.

-

Aromatic/Heteroaromatic Carbons: Nine distinct signals are expected in the ~120-155 ppm range. Carbons directly attached to the halogens (C2 and C7) will be significantly deshielded.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic pattern. Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster.

Table of Predicted m/z Values for Common Adducts [7]

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 269.96798 |

| [M+Na]⁺ | 291.94992 |

| [M-H]⁻ | 267.95342 |

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its capacity to serve as a versatile scaffold for building diverse chemical libraries. The differential reactivity of the two halogen atoms is the key to its utility.

Caption: Derivatization strategies based on the differential reactivity of the C2 and C7 positions.

Nucleophilic Aromatic Substitution (SNAr) at C2

The C2-Cl bond is readily displaced by nucleophiles. This reaction is fundamental for introducing a wide range of functional groups that can modulate biological activity.

-

Generalized Protocol for Amination at C2:

-

Dissolve this compound (1 eq.) and the desired primary or secondary amine (1.2-2.0 eq.) in a suitable solvent (e.g., n-butanol, DMF, or dioxane).

-

Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), if required.

-

Heat the mixture to reflux (80-120 °C) and monitor by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography or recrystallization.

-

Palladium-Catalyzed Cross-Coupling at C7

The C7-Br bond is an excellent substrate for Pd-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are critical for expanding the molecular framework.

-

Generalized Protocol for Suzuki-Miyaura Coupling at C7:

-

To a reaction vessel, add the 2-substituted-7-bromoquinoline derivative (1 eq.), an arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.

-

Wash the filtrate with water, dry the organic phase, and concentrate.

-

Purify the biaryl product by column chromatography.

-

Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, its structure as a halogenated, heterocyclic aromatic compound necessitates careful handling. Data from the closely related 7-bromo-2-chloro-3-methylquinoline suggest potential hazards. [8] Table of Anticipated GHS Hazard Classifications

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

-

Handling: All manipulations should be performed in a certified chemical fume hood. [9]Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. [9]Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste. [10]

Conclusion

This compound (CAS: 132118-52-6) is more than a mere chemical entry; it is a strategically designed building block for advanced chemical synthesis. Its dual halogenation at electronically distinct positions provides a clear and reliable roadmap for sequential, regioselective functionalization. This empowers researchers in drug discovery and materials science to efficiently generate novel and complex molecules from a single, versatile core. By understanding its synthesis, reactivity, and handling requirements, scientists can fully leverage the potential of this powerful intermediate to drive innovation in their respective fields.

References

- Google. (2026). Current time in Brisbane, AU.

- Smolecule. (n.d.). Buy 7-Bromo-2-chloro-3-methylquinoline | 132118-47-9.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 132118-52-6.

- Amerigo Scientific. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 7-Bromo-2-chloroquinoline AldrichCPR.

- Santa Cruz Biotechnology. (n.d.). 7-Bromo-2-chloro-3-methylquinoline | CAS 132118-47-9.

- ChemShuttle. (n.d.). This compound; CAS No. 132118-52-6.

- PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813.

- ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-3-METHYLQUINOLINE | 132118-47-9.

- ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- Journal of Chemical Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Aribo Biotechnology. (n.d.). CAS: 132118-47-9 Name: Quinoline, 7-bromo-2-chloro-3-methyl.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- PubChemLite. (n.d.). This compound (C11H9BrClN).

- Chemical-Suppliers. (n.d.). Product Search.

- EvitaChem. (n.d.). Buy 7-Bromo-2-chloro-8-methylquinoline (EVT-13819105).

- BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- Daken Chem. (n.d.). 2 Bromo 7 Chloroquinoline | Electronic Chemicals Supplier.

- ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.

- Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2.

- Santa Cruz Biotechnology. (n.d.). 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester Safety Data Sheets.

- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Sunway Pharm Ltd. (n.d.). 7-Bromo-2-chloro-3-methylquinoline - CAS:132118-47-9.

- YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].

- YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dakenchem.com [dakenchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. PubChemLite - this compound (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 8. 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 7-Bromo-2-chloro-3-methylquinoline | 132118-47-9 [smolecule.com]

- 10. echemi.com [echemi.com]

A Guide to the Structural Elucidation of 7-Bromo-2-chloro-3-ethylquinoline: A Multi-Spectroscopic Approach

Preamble: The Quinoline Scaffold and the Imperative of Structural Certainty

The quinoline motif is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, from the historic antimalarial quinine to modern targeted cancer therapies. The precise arrangement of substituents on this bicyclic heteroaromatic system dictates its pharmacological and toxicological profile. Consequently, the unambiguous structural verification of any novel quinoline derivative is not merely an academic exercise; it is a fundamental prerequisite for intellectual property protection, regulatory compliance, and, most importantly, patient safety.

This technical guide provides a comprehensive, in-depth walkthrough of the analytical strategies and deductive reasoning required to elucidate the structure of a complex substituted quinoline, using 7-Bromo-2-chloro-3-ethylquinoline (C₁₁H₉BrClN) as a case study.[1][2] We will proceed not by a rigid checklist, but by a logical, problem-solving narrative that mirrors the real-world workflow of a research scientist. Each analytical step builds upon the last, creating a self-validating system of evidence that culminates in a single, undeniable structural assignment.

Chapter 1: Foundational Analysis - Molecular Mass and Elemental Composition

The first questions in any structural elucidation puzzle are "What is it made of?" and "How much does it weigh?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer these.

Mass Spectrometry (MS)

For a molecule like this compound, Electron Impact (EI) or Electrospray Ionization (ESI) are suitable methods. The primary goal is to identify the molecular ion (M⁺) and use its exact mass to confirm the elemental formula.

Expected Observations & Interpretation:

-

Molecular Ion (M⁺): The molecule contains two halogen atoms, bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a characteristic isotopic cluster for the molecular ion. The nominal mass is 270 g/mol .[2] The expected pattern would be:

-

M⁺: The peak corresponding to the lightest isotopes (⁷⁹Br, ³⁵Cl) at m/z ≈ 269.

-

M+2: A peak of roughly equal or slightly higher intensity, corresponding to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl.

-

M+4: A smaller peak corresponding to the heaviest isotopes (⁸¹Br, ³⁷Cl).

-

-

High-Resolution Mass: HRMS would provide an exact mass (e.g., for C₁₁H₉⁷⁹Br³⁵ClN, the calculated monoisotopic mass is 268.9607 Da), allowing for the unequivocal confirmation of the molecular formula C₁₁H₉BrClN.[1]

-

Degree of Unsaturation: With the formula confirmed, the degree of unsaturation can be calculated: C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (9/2) - (2/2) + (1/2) = 8. This high value is consistent with a bicyclic aromatic system (quinoline ring = 5 degrees) and the double bonds within it.

-

Fragmentation: While complex, EI-MS would likely show fragmentation patterns characteristic of halogenated aromatic compounds.[3][4][5] Key expected fragments could arise from the loss of the ethyl group (-29 Da), chlorine (-35 Da), or bromine (-79 Da), providing initial clues about the substituents.

| Parameter | Predicted Value / Observation | Interpretation |

| Molecular Formula | C₁₁H₉BrClN | Confirmed by HRMS.[1] |

| Molecular Weight | 270.55 g/mol | Consistent with the proposed structure.[2] |

| Monoisotopic Mass | 268.9607 Da | For C₁₁H₉⁷⁹Br³⁵ClN. |

| Isotopic Pattern | M⁺, M+2, M+4 cluster | Confirms the presence of one Br and one Cl atom. |

| Degree of Unsaturation | 8 | Consistent with a quinoline ring structure. |

Chapter 2: The Structural Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, NMR spectroscopy is employed to map the carbon-hydrogen framework of the molecule. We begin with 1D experiments to inventory the unique proton and carbon environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a census of all protons in the molecule, revealing their chemical environment, count (via integration), and proximity to other protons (via spin-spin coupling).

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Region (δ 7.5-8.5 ppm): The quinoline core has four protons.

-

H4: This proton is on the same ring as the nitrogen and adjacent to the ethyl group. It is expected to be a singlet and shifted downfield due to the anisotropic effect of the neighboring ring and the influence of the nitrogen. Predicted δ ≈ 8.0-8.2 ppm (1H, s).

-

H8: This proton is peri to the nitrogen atom, leading to significant deshielding. It is adjacent to H7 (where Br is) and H1 (no proton), so it should appear as a singlet or a narrow doublet due to a small ⁴J coupling. Predicted δ ≈ 8.1-8.3 ppm (1H, d, J ≈ 2.0 Hz).

-

H5 & H6: These two protons are part of an AB spin system, coupled to each other. H5 is adjacent to the ring junction and will be a doublet. H6 is between H5 and the bromine-bearing C7, appearing as a doublet of doublets. Predicted δ ≈ 7.6-7.9 ppm.

-

-

Aliphatic Region (δ 1.0-3.0 ppm): This region will show the signals for the ethyl group.

-

-CH₂- (Methylene): A quartet, coupled to the three methyl protons. Being attached to an aromatic ring, it will be deshielded. Predicted δ ≈ 2.8-3.0 ppm (2H, q, J ≈ 7.5 Hz).

-

-CH₃ (Methyl): A triplet, coupled to the two methylene protons. Predicted δ ≈ 1.3-1.5 ppm (3H, t, J ≈ 7.5 Hz).

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 | 8.1 - 8.3 | d | ~2.0 | 1H |

| H4 | 8.0 - 8.2 | s | - | 1H |

| H5 | 7.7 - 7.9 | d | ~9.0 | 1H |

| H6 | 7.6 - 7.8 | dd | ~9.0, ~2.0 | 1H |

| -CH₂- | 2.8 - 3.0 | q | ~7.5 | 2H |

| -CH₃- | 1.3 - 1.5 | t | ~7.5 | 3H |

¹³C NMR & DEPT-135 Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ carbons (quaternary carbons and CH carbons are positive, while CH₂ carbons are negative).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Quaternary Carbons (C): The molecule has five carbons with no attached protons: C2, C3, C7, C8a, and C4a. These will be visible in the broadband ¹³C spectrum but absent or phased differently in DEPT experiments. C2 (bonded to Cl and N) and C7 (bonded to Br) will be particularly noteworthy.

-

Methine Carbons (CH): Four aromatic CH carbons: C4, C5, C6, and C8. These will appear as positive signals in a DEPT-135 spectrum.

-

Methylene Carbon (CH₂): One aliphatic CH₂ from the ethyl group. This will be a negative signal in the DEPT-135 spectrum.

-

Methyl Carbon (CH₃): One aliphatic CH₃ from the ethyl group. This will be a positive signal in the DEPT-135 spectrum.

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal |

| C2 | 150 - 155 | Absent |

| C4 | 135 - 140 | Positive (CH) |

| C8 | 128 - 132 | Positive (CH) |

| C6 | 129 - 133 | Positive (CH) |

| C5 | 125 - 129 | Positive (CH) |

| C7 | 118 - 122 | Absent |

| C3 | 140 - 145 | Absent |

| C4a | 125 - 130 | Absent |

| C8a | 147 - 152 | Absent |

| -CH₂- | 25 - 30 | Negative (CH₂) |

| -CH₃- | 13 - 17 | Positive (CH₃) |

Chapter 3: Connecting the Pieces - 2D Correlation Spectroscopy

While 1D NMR provides an inventory of parts, 2D NMR reveals how they are connected. These experiments are the cornerstone of a self-validating protocol, removing ambiguity and confirming the proposed structure.[6][7]

Workflow for Structure Elucidation

The logical flow of experiments is designed to build a complete picture of the molecule's connectivity.

Caption: Logical workflow for NMR-based structure elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

COSY identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[8]

-

Key Correlation 1: A strong cross-peak will be observed between the methylene quartet (δ ~2.9 ppm) and the methyl triplet (δ ~1.4 ppm), definitively confirming the presence of the -CH₂-CH₃ ethyl fragment.

-

Key Correlation 2: A cross-peak between the aromatic protons H5 (δ ~7.8 ppm) and H6 (δ ~7.7 ppm) will confirm their adjacency on the benzene ring portion of the quinoline.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC creates a correlation map between each proton and the carbon atom it is directly attached to.[9] This experiment is crucial for assigning the carbon signals with absolute certainty based on the already assigned proton signals. For example, the proton at δ ~8.1 ppm will show a cross-peak to the carbon at δ ~138 ppm, confirming this pair as the C4-H4 unit.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the most powerful tool for assembling the final structure, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.[9] This allows us to connect the isolated spin systems and place the quaternary carbons.

Crucial HMBC Correlations for this compound:

-

Placing the Ethyl Group: The methylene protons (-CH₂-) will show a correlation to the quaternary carbon C3 and the methine carbon C4. This unambiguously places the ethyl group at the C3 position.

-

Confirming the Aromatic Ring Substitution:

-

The singlet proton H4 will show correlations to C2, C3, and the bridgehead carbon C4a.

-

Proton H5 will show correlations to C7 (the bromine-bearing carbon) and the bridgehead carbon C4a. This confirms the position of the bromine atom relative to H5.

-

Proton H8 will show correlations to C7 and the bridgehead carbon C8a, further locking in the substitution pattern on the benzene ring.

-

-

Verifying the Quinoline Core: Correlations from multiple aromatic protons (e.g., H4, H5) to the bridgehead carbons (C4a, C8a) confirm the fused ring system.

Caption: Key HMBC correlations confirming substituent positions.

Chapter 4: Orthogonal Verification & Conclusion

Infrared (IR) Spectroscopy

While less specific than NMR, IR spectroscopy provides a rapid check for key functional groups. The spectrum for this compound would be expected to show:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2970 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

~1580-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

-

Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations.

Final Conclusion

The collective evidence provides an undeniable confirmation of the structure. High-resolution mass spectrometry establishes the elemental formula C₁₁H₉BrClN. 1D NMR inventories the nine unique protons and eleven carbons, identifying an ethyl group and a tetra-substituted quinoline core. Finally, 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, act as the definitive proof, unambiguously connecting the ethyl group to C3, the bromine to C7, and the chlorine to C2, thereby verifying the structure as This compound . This multi-faceted, self-validating approach ensures the highest level of scientific confidence required for drug development and research applications.

Appendix: Standard Operating Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

-

Data Processing: Calibrate the spectrum using a known standard. Determine the exact mass of the molecular ion cluster ([M+H]⁺) and use the instrument's software to generate a predicted elemental formula.

Protocol 2: NMR Spectroscopy (1D and 2D)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D ¹H Spectrum: Acquire with 8-16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

1D ¹³C{¹H} Spectrum: Acquire with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

DEPT-135: Use a standard pulse program to differentiate CH, CH₂, and CH₃ signals.

-

2D ¹H-¹H COSY: Acquire a 2048x256 data matrix with 2-4 scans per increment. Process with a sine-bell window function and symmetrize.[8]

-

2D ¹H-¹³C HMBC: Acquire a 2048x256 data matrix with 8-16 scans per increment, optimized for a long-range coupling of 8 Hz. Process with a sine-bell window function.[9]

References

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- ResearchGate. (n.d.). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds | Request PDF.

- The Royal Society of Chemistry. (2018). Supplementary Information.

- PubChemLite. (n.d.). This compound (C11H9BrClN).

- Chemicalbook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.

- ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-3-METHYLQUINOLINE | 132118-47-9.

- National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC.

- Arshad, M. F., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.

- PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813.

- ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

- UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.

- Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 132118-52-6 | SCBT.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

- 1. PubChemLite - this compound (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. oaji.net [oaji.net]

- 7. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. magritek.com [magritek.com]

7-Bromo-2-chloro-3-ethylquinoline molecular weight

An In-depth Technical Guide to 7-Bromo-2-chloro-3-ethylquinoline

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. As a halogenated quinoline derivative, this compound represents a versatile scaffold with significant potential in medicinal chemistry and materials science. This document provides not only the fundamental physicochemical data but also delves into plausible synthetic methodologies and the scientific rationale behind its potential applications.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted heterocyclic aromatic compound. The quinoline core is a privileged structure in drug discovery, and the specific substitution pattern of this molecule—containing a bromine, a chlorine, and an ethyl group—provides distinct electronic and steric properties that can be exploited for targeted molecular design. The presence of two different halogen atoms at positions 2 and 7 offers orthogonal reactivity, making it a valuable intermediate for constructing complex molecular architectures through various cross-coupling and substitution reactions.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrClN | [1][2] |

| Molecular Weight | 270.55 g/mol | [1][2] |

| CAS Number | 132118-52-6 | [1][2] |

| IUPAC Name | This compound | N/A |

| SMILES | CCc1cc2ccc(Br)cc2nc1Cl | [2] |

| InChI | InChI=1S/C11H9BrClN/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3 | [2] |

| Monoisotopic Mass | 268.9607 Da | [3] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the constituent atoms and functional groups.

Caption: 2D structure of this compound.

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The proposed pathway involves a three-step process starting from a commercially available aniline derivative. This strategy is designed for efficiency and regiochemical control.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a predictive model based on analogous chemical transformations. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and purification methods.

Step 1: Synthesis of 7-Bromo-3-ethyl-4-hydroxyquinoline (Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylidene)propanedioate (1.1 eq).

-

Condensation: Heat the mixture at 120-140°C for 2-3 hours. This initial step forms the anilinomethylenemalonate intermediate via nucleophilic substitution.

-

Cyclization: Increase the temperature to ~250°C using a high-boiling point solvent (e.g., Dowtherm A). Maintain this temperature for 30-60 minutes. The high temperature induces an intramolecular cyclization followed by the elimination of ethanol to form the quinoline ring system.

-

Workup: Cool the reaction mixture and triturate with diethyl ether or hexane to precipitate the crude product. Filter the solid and wash with cold solvent. Recrystallize from ethanol or acetic acid to yield the purified 7-bromo-3-ethyl-4-hydroxyquinoline.

Causality Explanation: The Gould-Jacobs reaction is an effective method for creating the 4-hydroxyquinoline core. The regiochemistry is dictated by the starting aniline, ensuring the bromine atom is positioned at the 7-position of the final quinoline ring.

Step 2: Synthesis of 7-Bromo-2,4-dichloro-3-ethylquinoline

-

Reaction Setup: To a flask containing 7-bromo-3-ethyl-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent.

-